molecular formula C21H21NO2 B11335057 N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11335057
M. Wt: 319.4 g/mol
InChI Key: VXMFOHOIZDGDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxepine ring fused with a carboxamide group and a butyl-substituted phenyl ring, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide typically involves the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phenol derivative and an epoxide. The reaction is usually catalyzed by a strong acid or base under controlled temperature conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction. This involves reacting the benzoxepine derivative with a suitable amine, such as 4-butylaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is unique due to its benzoxepine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C21H21NO2/c1-2-3-6-16-9-11-19(12-10-16)22-21(23)18-13-14-24-20-8-5-4-7-17(20)15-18/h4-5,7-15H,2-3,6H2,1H3,(H,22,23)

InChI Key

VXMFOHOIZDGDTO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.